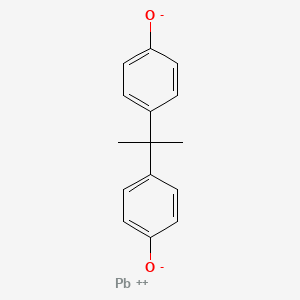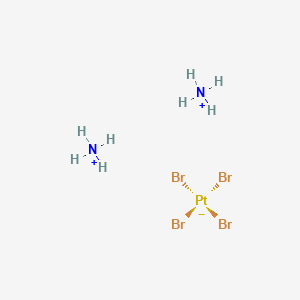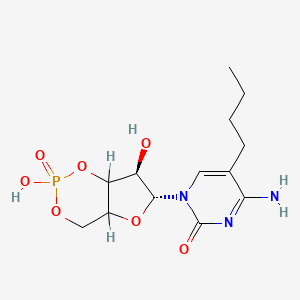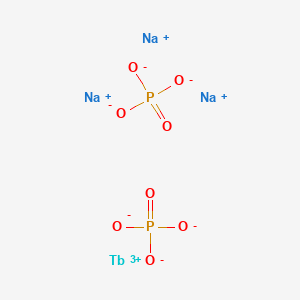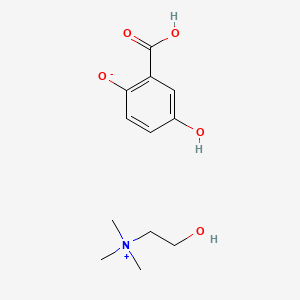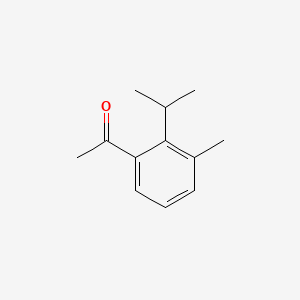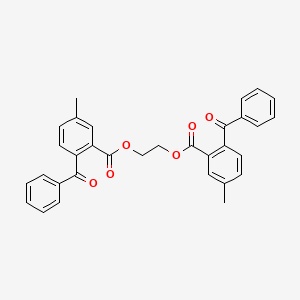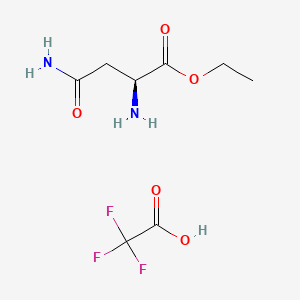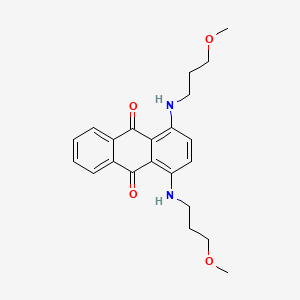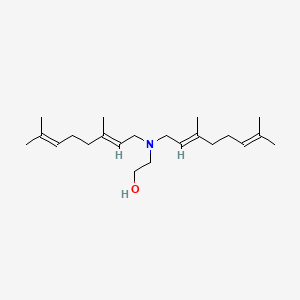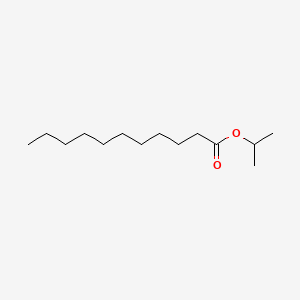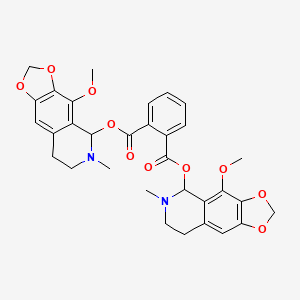
Cotarnine phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cotarnine phthalate is a chemical compound derived from cotarnine, a natural tetrahydroisoquinoline alkaloid Cotarnine itself is isolated from the plant Papaver pseudo-orientale
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cotarnine phthalate can be synthesized from cotarnine through a series of chemical reactions. One common method involves the oxidative degradation of noscapine, another isoquinoline alkaloid, in the presence of nitric acid. This process yields cotarnine, which can then be reacted with phthalic anhydride to form this compound. The reaction typically requires an acidic medium and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the oxidative degradation of noscapine, isolation of cotarnine, and subsequent reaction with phthalic anhydride.
Análisis De Reacciones Químicas
Types of Reactions: Cotarnine phthalate undergoes various chemical reactions, including:
Oxidation: Cotarnine can be oxidized to form this compound.
Reduction: Reduction of this compound can yield hydrocotarnine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrocotarnine: Formed through the reduction of this compound.
Various Derivatives: Formed through substitution reactions, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other isoquinoline derivatives.
Biology: Studied for its effects on cellular processes and potential as a research tool.
Medicine: Known for its hemostatic properties and potential antitumor activity.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of cotarnine phthalate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Cotarnine phthalate can be compared with other similar compounds, such as:
Noscapine: Another isoquinoline alkaloid with antitumor properties. Unlike this compound, noscapine is primarily used as a cough suppressant.
Hydrocotarnine: A reduced form of this compound with different pharmacological properties.
Cotarnone: A derivative of cotarnine with potential biological activity.
Uniqueness: this compound is unique due to its dual role as a hemostatic agent and potential antitumor compound. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
6190-36-9 |
|---|---|
Fórmula molecular |
C32H32N2O10 |
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
bis(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H32N2O10/c1-33-11-9-17-13-21-25(41-15-39-21)27(37-3)23(17)29(33)43-31(35)19-7-5-6-8-20(19)32(36)44-30-24-18(10-12-34(30)2)14-22-26(28(24)38-4)42-16-40-22/h5-8,13-14,29-30H,9-12,15-16H2,1-4H3 |
Clave InChI |
SJKLWRFXHOTGOR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC3=C(C(=C2C1OC(=O)C4=CC=CC=C4C(=O)OC5C6=C(C7=C(C=C6CCN5C)OCO7)OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


